Product packaging for 1-(2-Oxoazepane-1-carbonyl)azepan-2-one(Cat. No.:CAS No. 19494-73-6)

1-(2-Oxoazepane-1-carbonyl)azepan-2-one

Cat. No.: B3049120
CAS No.: 19494-73-6
M. Wt: 252.31 g/mol
InChI Key: UHQZGWJEFFDHSR-UHFFFAOYSA-N
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Description

Contextualizing N-Acyl Lactams as Versatile Chemical Scaffolds

N-acyl lactams are a class of organic compounds characterized by an acyl group attached to the nitrogen atom of a cyclic amide (lactam) ring. This structural feature renders them highly versatile intermediates in organic synthesis. The presence of the N-acyl group activates the lactam ring, making it susceptible to various chemical transformations.

The reactivity of N-acyl lactams is a focal point of extensive research. They can undergo ring-opening reactions, serving as precursors to amino acids and other functionalized linear amides. acs.orgacs.org For instance, nickel-catalyzed transamidation allows for the ring-opening of N-acyl lactams, providing a pathway to complex amide products. acs.orgacs.org Furthermore, these compounds are pivotal in acylation reactions, where they act as efficient acyl transfer agents. nih.gov This reactivity is harnessed in the synthesis of complex molecules and in polymerization processes.

The versatility of N-acyl lactams extends to their role as building blocks in the synthesis of various heterocyclic compounds and natural products. nih.gov Their ability to participate in cycloaddition reactions and to be functionalized at various positions makes them valuable scaffolds for creating molecular diversity. nih.gov The study of N-acyl lactams continues to yield novel synthetic methodologies and applications in medicinal and materials chemistry. nih.govrsc.org

Rationale for Investigating Bis-Lactam Architectures

Bis-lactam architectures, which feature two lactam rings within a single molecule, are investigated for their unique structural and reactive properties. The compound 1-(2-Oxoazepane-1-carbonyl)azepan-2-one is a prime example of a bis-ε-caprolactam linked by a carbonyl bridge. This specific arrangement is not arbitrary; it is designed for key applications, most notably in polymer chemistry.

The primary rationale for investigating this bis-lactam is its function as a powerful activator or promoter in the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6). google.comacs.orgmdpi.com In this process, the N-acyl lactam moieties of the bis-lactam structure initiate the polymerization chain, leading to rapid and controlled polymer growth even at temperatures lower than traditional polycondensation methods. google.comacs.org

Historical Development and Evolution of Azepane-2-one Derivative Chemistry

The chemistry of this compound is intrinsically linked to the history of its parent compound, azepane-2-one, commonly known as ε-caprolactam.

The timeline below highlights key milestones in the development of caprolactam and its derivatives.

YearMilestoneSignificance
Late 1800s First synthesis of caprolactam from the cyclization of ε-aminocaproic acid. atamankimya.comFoundational discovery of the caprolactam molecule.
1900 Otto Wallach discovers the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime. acs.orgThis becomes the dominant commercial synthesis route for caprolactam.
1938 Paul Schlack discovers that heating caprolactam leads to its polymerization into a long-chain polyamide. atamankimya.comacs.orgThis polymer becomes known as Nylon 6, a major synthetic fiber and plastic.
Mid-20th Century Intensive research into the anionic polymerization of caprolactam.Development of activators and initiators to control the polymerization process, leading to the use of N-acyl lactam derivatives.
Late 20th Century Development of highly efficient activators, including bis-lactam structures like N,N'-Carbonylbis(caprolactam). google.comThese compounds allow for rapid polymerization at lower temperatures, enabling new processing techniques like reaction injection molding (RIM).

The evolution of azepane-2-one chemistry has been largely driven by the immense commercial importance of Nylon 6. atamankimya.comacs.org Initial production relied on high-temperature hydrolytic polymerization. However, the quest for more efficient and versatile manufacturing processes led to the exploration of anionic ring-opening polymerization. This pathway required the use of strong bases as catalysts and N-acyl lactams as activators to achieve rapid polymerization at lower temperatures. google.commdpi.com

The development of bifunctional activators like this compound represented a significant advancement, offering enhanced control over polymer molecular weight and enabling the production of cast nylon and reaction-injection molded parts with improved properties. mdpi.com This historical progression illustrates a classic example of fundamental chemical research evolving to meet industrial demands, transforming a simple cyclic amide into a cornerstone of modern material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3 B3049120 1-(2-Oxoazepane-1-carbonyl)azepan-2-one CAS No. 19494-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-oxoazepane-1-carbonyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-11-7-3-1-5-9-14(11)13(18)15-10-6-2-4-8-12(15)17/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZGWJEFFDHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)N2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413416
Record name 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19494-73-6
Record name 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

State of the Art Synthetic Methodologies for 1 2 Oxoazepane 1 Carbonyl Azepan 2 One and Analogues

Direct N-Acylation Approaches to N,N'-Carbonylbis(lactams)

Direct N-acylation is a primary route for the synthesis of N,N'-carbonylbis(lactams). This involves the reaction of a lactam with a suitable carbonylating agent.

Phosgene-Mediated Synthetic Routes from Caprolactam

Phosgene (B1210022) has been a historically significant reagent for the synthesis of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one from ε-caprolactam. The reaction is typically carried out in the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct.

A patented process describes the preparation of N,N'-carbonylbislactams by reacting phosgene with a lactam in the presence of a non-nucleophilic aliphatic tertiary amine. wikipedia.org This method has been shown to produce N,N'-carbonylbis(ε-caprolactam) in good yields and high purity. wikipedia.org For instance, using diisopropylethylamine (DIEA) as the base in toluene, yields of up to 77% with a purity of 98% have been achieved. wikipedia.org In contrast, the use of triethylamine (B128534) under similar conditions resulted in a significantly lower yield of 14%. wikipedia.org

Amine BaseSolventPhosgene (mol)Caprolactam (mol)Yield (%)Purity (%)
DiisopropylethylamineToluene0.210.4027798
DiisopropylethylamineToluene0.250.4037098
TriethylamineToluene--1495

This table presents data on the synthesis of N,N'-carbonylbis(ε-caprolactam) using phosgene with different tertiary amines, highlighting the impact of the base on yield and purity. wikipedia.org

Alternative Carbonylating Agents in N-Acylation Reactions

Due to the high toxicity of phosgene, significant research has been directed towards finding safer alternative carbonylating agents for N-acylation reactions. Triphosgene, a solid and therefore safer-to-handle equivalent of phosgene, is a widely used substitute. guidechem.comwikipedia.orgnih.govnih.gov It can be used for the synthesis of various carbonyl compounds, including carbonates and ureas, from alcohols and amines, respectively. guidechem.comwikipedia.org

Another common alternative is 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.orgnih.gov CDI is a versatile reagent used for the coupling of amino acids in peptide synthesis and can be employed in the acylation of various functional groups. wikipedia.org The reaction of CDI with a carboxylic acid forms an activated imidazolide, which can then react with a nucleophile, such as a lactam, to form the acylated product. researchgate.net

Indirect Synthetic Strategies for Azepane-2-one Derivatives

Indirect strategies focus on the construction of the azepane-2-one ring, which is the fundamental building block of the target molecule. These methods provide access to a wide range of substituted azepane-2-one derivatives.

Beckmann Rearrangement in the Construction of Azepane-2-one Rings

The Beckmann rearrangement is a classic and industrially important reaction for the synthesis of amides from oximes. The archetypal example is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer used in the production of Nylon 6. wikipedia.orgresearchgate.netrwth-aachen.de This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. researchgate.net While traditionally using strong acids like sulfuric acid, newer methods have explored heterogeneous catalysts and greener reaction conditions to minimize waste and improve safety. researchgate.netrwth-aachen.denih.gov

Intramolecular Cyclization Reactions for Azepane Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including the azepane-2-one ring system. Various approaches have been developed that utilize different starting materials and reaction conditions.

One such method involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines to produce trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This approach allows for the efficient and selective preparation of functionalized azepane derivatives. nih.gov Another strategy involves the silyl-aza-Prins cyclization, which has been used to synthesize seven-membered nitrogen heterocycles with high yields and diastereoselectivities. acs.org Furthermore, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been shown to provide access to conformationally restricted aza[3.1.0]bicycles, which can be precursors to functionalized azepanes. nih.gov Copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates has also been developed to synthesize cyclopropane-fused γ-lactams, which are related to azepane structures. rsc.org

Multi-component Reactions and Cascade Cyclizations Leading to Related Azepane Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical route to complex molecules. organic-chemistry.orgnih.goviitj.ac.inresearchgate.netmdpi.com Similarly, cascade cyclizations, involving a series of intramolecular reactions, can rapidly build molecular complexity. researchgate.netnih.govresearchgate.net

A rhodium(II)-catalyzed formal (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles has been reported for the construction of azepinone products. acs.org Additionally, a catalyst-free synthesis of medium-ring oxazepane and oxazocine derivatives has been developed from aminomaleimides and N-alkyl amines via a cascade cyclization. nih.gov These methods, while not directly yielding this compound, are crucial for the synthesis of diverse azepane-based scaffolds that can be further functionalized.

Stereoselective Synthesis and Chiral Control in Azepane-2-one Derivative Formation

While this compound is an achiral molecule, the stereoselective synthesis of its derivatives, where chirality is a key feature, is a significant area of research. The control of stereochemistry in the formation of azepane-2-one (ε-caprolactam) rings and in the N-acylation process is crucial for the development of new chiral synthons and biologically active molecules.

A key strategy for achieving stereoselectivity is through catalytic asymmetric reactions. The enantioselective N-acylation of lactams has been successfully achieved using amidine-based catalysts. nih.gov This method provides a route for the kinetic resolution of racemic lactams, yielding N-acylated products with high enantiomeric excess. nih.gov The reaction is believed to proceed through the N-acylation of the lactim tautomer, with cation-π interactions playing a critical role in the chiral recognition of the lactam substrate. nih.gov

Another approach involves the enantioselective C-acylation of lactams. A nickel-catalyzed three-component coupling of lactam enolates, benzonitriles, and aryl halides has been developed to generate α-quaternary substituted lactams. nih.gov This method allows for the construction of quaternary stereocenters at the α-position of the lactam ring with up to 94% enantiomeric excess. nih.gov The use of a Mandyphos-type ligand was found to be crucial for achieving high enantioselectivity. nih.gov

The following table summarizes key findings in the stereoselective acylation of lactams, which is a fundamental step in the synthesis of chiral azepane-2-one derivatives.

Catalyst/LigandSubstrateAcylating Agent/MethodEnantiomeric Excess (ee)Reference
Amidine-based catalysts (Cl-PIQ, BTM)Racemic lactamsN-acylationExcellent levels nih.gov
Ni(COD)₂ / Mandyphos-type ligandα-Substituted lactamsThree-component coupling (benzonitrile, aryl halide)Up to 94% nih.gov

These methodologies, while not directly applied to the synthesis of the achiral title compound, represent the forefront of achieving chiral control in the formation of structurally related N-acylated azepan-2-one (B1668282) derivatives.

Modular Synthesis and Functionalization of N-Acylated Lactam Systems

Modular synthesis provides a versatile and efficient strategy for the creation of diverse libraries of N-acylated lactams with tailored properties. This approach involves the stepwise assembly of molecular building blocks, allowing for the systematic introduction of functional groups.

The compound this compound itself serves as a key building block in a modular approach for novel nanostructured polycondensates. researchgate.net Its unique selectivity allows for the linear coupling of polymer chains, enabling the production of well-defined polymeric materials. researchgate.net This modular concept has been applied to introduce various functionalities into polymers, such as fluorine groups for antifouling coatings and self-crosslinkable acrylate (B77674) units. researchgate.net

The synthesis of this compound can be achieved by the reaction of ε-caprolactam with phosgene in the presence of a non-nucleophilic aliphatic tertiary amine. google.com This method provides the target compound in high yield and purity. google.com

The table below presents data from a patented procedure for the synthesis of N,N'-carbonylbis(ε-caprolactam).

Amine CatalystSolventPhosgene (mol)ε-Caprolactam (mol)Yield (%)Purity (%)Reference
Diisopropylethylamine (DIEA)Toluene0.210.4027798 google.com
Diisopropylethylamine (DIEA)Toluene0.250.4037098 google.com
TriethylamineToluene--1495 google.com

The modular synthesis of other functionalized N-acylated systems has also been explored. For instance, a robust chemoenzymatic synthesis has been developed for a library of 2-N-functionalized UDP-N-acetylmuramic acid (NAM) derivatives. nih.gov This modular approach allows for the introduction of various functional groups at the 2-N-position through mild amide bond coupling conditions. nih.gov While this example deals with a more complex glycosidic lactam, the underlying principle of modular assembly of functionalized building blocks is directly applicable to the synthesis of diverse N-acylated azepan-2-one derivatives.

Reaction Mechanisms and Reactivity Profiles of 1 2 Oxoazepane 1 Carbonyl Azepan 2 One

Electrophilic Nature of the N-Acyl Lactam Moiety

The structure of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one, also known as N,N'-carbonylbis(caprolactam), is characterized by a central carbonyl group linking two azepan-2-one (B1668282) (caprolactam) rings via their nitrogen atoms. This arrangement creates a highly reactive N-acyl lactam system. The electron-withdrawing nature of the two adjacent carbonyl groups significantly reduces the delocalization of the nitrogen lone pair electrons into the lactam carbonyl. This lack of resonance stabilization, compared to a standard amide bond, renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. The increased reactivity is a hallmark of N-acyl lactams and is fundamental to their chemical utility.

The primary reaction pathway for N-acyl lactams involves the nucleophilic addition to one of the carbonyl carbons. The carbonyl carbon atom is sp² hybridized and has a trigonal planar geometry, which makes it accessible to nucleophiles. masterorganicchemistry.com The attack by a nucleophile results in the formation of a transient tetrahedral intermediate, changing the hybridization of the carbon to sp³. masterorganicchemistry.comrsc.org

The stability of this intermediate and the subsequent reaction pathway depend on the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents or hydrides, lead to irreversible additions. masterorganicchemistry.com Weaker nucleophiles, like amines or alcohols, can participate in reversible addition-elimination reactions. msu.edu In the context of this compound, the excellent leaving group potential of the caprolactam anion facilitates these reactions.

Table 1: Comparison of Carbonyl Electrophilicity
Compound TypeRelative ReactivityReason
Acid ChlorideVery HighStrong inductive effect of chlorine; good leaving group (Cl⁻).
Acid AnhydrideHighGood leaving group (carboxylate).
N-Acyl LactamHighPoor N-C=O resonance; stabilized lactam anion is a good leaving group.
EsterModerateModerate leaving group (alkoxide).
AmideLowStrong N-C=O resonance; poor leaving group (amide anion).

Nucleophilic attack on the N-acyl lactam moiety of this compound can lead to the opening of one of the seven-membered azepane-2-one rings. This process is a key step in many of its applications.

Two primary mechanisms can be considered:

Acyl-Nitrogen Bond Cleavage: The most common pathway involves the attack at the central imide carbonyl carbon. The subsequent collapse of the tetrahedral intermediate cleaves the acyl-nitrogen bond, releasing a caprolactam anion as a leaving group. This is the operative mechanism in acyl transfer reactions and polymerization initiation.

Lactam Carbonyl Attack and Ring Opening: Alternatively, a nucleophile can attack the carbonyl carbon within the lactam ring itself. Under certain conditions, such as in the presence of strong acids or specific metal catalysts, this can lead to the cleavage of the amide bond within the ring. rsc.orgresearchgate.net For instance, nickel-catalyzed transamidation has been shown to effectively open the rings of N-acyl lactams. researchgate.net Acid-mediated reactions can also promote ring-opening, particularly for lactams with ring sizes of seven or higher. rsc.org

Hydrolytic Stability and Pathways of this compound

Compared to simple amides, N-acyl lactams like this compound exhibit lower hydrolytic stability. The electrophilicity of the carbonyl carbons makes them more susceptible to attack by water, a weak nucleophile. Hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water.

Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.

The primary hydrolysis product would result from the cleavage of one of the acyl-nitrogen bonds, yielding caprolactam and N-carboxycaprolactam, with the latter being unstable and likely decarboxylating. More extensive hydrolysis could lead to the opening of the lactam rings to form aminocaproic acid derivatives. The general mechanism mirrors the initial steps of enzyme-catalyzed hydrolysis of β-lactam antibiotics, which involves nucleophilic attack on the carbonyl carbon followed by bond cleavage. nih.gov

Transamidation and Acyl Transfer Reactions

This compound is an effective acylating agent. It can participate in transamidation and acyl transfer reactions where the N-carbonylcaprolactam group is transferred to another nucleophile, such as an amine or alcohol. In these reactions, the nucleophile attacks the central carbonyl carbon, leading to the displacement of a caprolactam anion. This reactivity has been demonstrated in nickel-catalyzed ring-opening transamidation reactions of various N-acyl lactams with amines, which proceed in good yields. researchgate.net The efficiency of this acyl transfer is a direct consequence of the high energy of the N-acyl lactam bond and the stability of the resulting caprolactam anion.

Polymerization Mechanisms Induced or Activated by N-Acyl Lactams

A significant application of N-acyl lactams is their role as activators or initiators in the anionic ring-opening polymerization (AROP) of lactams, such as ε-caprolactam, to produce polyamides like Nylon-6. researchgate.net

In the AROP of ε-caprolactam, this compound can function as a powerful activator. The polymerization process is typically initiated by a strong base (e.g., sodium hydride, NaH) and proceeds via the following steps: researchgate.netusm.edu

Anion Formation: The strong base deprotonates an ε-caprolactam monomer, forming a highly nucleophilic lactam anion.

Activation: The lactam anion attacks one of the electrophilic carbonyl carbons of the this compound activator. This results in the cleavage of an acyl-nitrogen bond and the formation of a new N-acylated lactam species. This new imide is the true growth center for the polymer chain.

Propagation: The propagation step involves the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the N-acylated terminal unit of the growing polymer chain. This opens the ring of the terminal unit and regenerates the N-acyl lactam functionality at the new chain end, allowing the process to repeat and the polymer chain to grow.

The use of an N-acyl lactam activator like this compound allows for rapid polymerization at temperatures lower than those required for hydrolytic polymerization.

Table 2: Key Components in the Anionic Ring-Opening Polymerization (AROP) of ε-Caprolactam
ComponentExampleFunction
Monomerε-CaprolactamThe repeating unit of the final polymer (Nylon-6).
Initiator (Catalyst)Sodium Hydride (NaH)A strong base that deprotonates the monomer to form the nucleophilic lactam anion.
ActivatorThis compoundProvides the initial growth center (imide) for the polymer chain, enabling rapid propagation.

Role of N-Acyl Lactams as Activators in Lactam Polymerization

N-acyl lactams are a critical class of compounds that function as activators or promoters in the anionic ring-opening polymerization (AROP) of lactams, such as ε-caprolactam to produce nylon-6. nih.govscite.ai The compound this compound, also known as N,N'-carbonylbis(ε-caprolactam), serves as a bifunctional activator in this process. mdpi.com The polymerization is typically initiated by a strong base that deprotonates a lactam monomer, forming a lactamate anion. nih.gov

The propagation step, which is the growth of the polymer chain, is relatively slow in the absence of an activator. The introduction of an N-acyl lactam, such as this compound, provides a more electrophilic carbonyl group compared to the endocyclic carbonyl of the lactam monomer. This increased electrophilicity facilitates the nucleophilic attack by the lactamate anion.

The general mechanism for the activation by an N-acyl lactam involves the following steps:

Initiation: A strong base removes the proton from the nitrogen atom of a lactam monomer, creating a lactamate anion.

Activation: The lactamate anion attacks the exocyclic carbonyl group of the N-acyl lactam activator. This step is faster than the attack on another lactam monomer. This reaction generates a new, highly reactive acylated lactam species which acts as the growth center for the polymer chain.

Propagation: The propagation proceeds through the repeated addition of lactam anions to the N-acylated end of the growing polymer chain. Each addition regenerates the N-acyl lactam functionality at the chain end, allowing for rapid polymer growth.

The bifunctional nature of this compound allows for the initiation of two polymer chains, which can influence the final molecular weight and properties of the resulting polyamide. The reactivity and effectiveness of N-acyl lactam activators are influenced by the nature of the acyl group. More electronegative acyl groups enhance the electrophilicity of the carbonyl carbon, leading to faster polymerization rates. researchgate.net

The concentration of the activator is a key parameter in controlling the polymerization kinetics and the molecular weight of the resulting polymer. Studies on the anionic polymerization of ε-caprolactam have shown that the concentration of keto groups in the polymerizate, which can be formed during the reaction, is dependent on the initial concentrations of the catalytic components, including the activator. researchgate.net

Table 1: Influence of Activator Type on Anionic Polymerization of ε-Caprolactam This table presents generalized findings from the literature on anionic polymerization of lactams. Specific quantitative data for this compound under varied conditions is not readily available in the reviewed sources.

Activator TypeFunctionalityGeneral Effect on PolymerizationReference
N-acetyl-ε-caprolactamMonofunctionalStandard activator for kinetic and mechanistic studies. nih.gov nih.gov
N,N'-isophthaloyl-bis-caprolactamBifunctionalCan lead to higher molecular weight polymers. mdpi.com mdpi.com
Hexamethylene-1,6-dicarbamoylcaprolactamBifunctionalA widely used commercial activator. nih.gov nih.gov
This compoundBifunctionalActs as a bifunctional activator. mdpi.com mdpi.com

Rearrangement Reactions and Conformational Dynamics Influencing Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure, which includes the conformational dynamics of the two seven-membered caprolactam rings. While specific studies on the rearrangement reactions of this particular di-lactam are not extensively documented, the general principles of lactam chemistry and conformational analysis of substituted caprolactams provide significant insights.

The planarity of the amide bond within the lactam ring is a key structural feature. rsc.org This planarity, coupled with the chair conformation of the ring, influences the steric environment around the exocyclic carbonyl group. The reactivity of this group towards nucleophilic attack by a lactamate anion during polymerization is therefore dependent on the conformational state of the molecule. It is plausible that certain conformations may sterically hinder the approach of the nucleophile, thus affecting the rate of the activation step.

Regarding rearrangement reactions, the most well-known rearrangement associated with the caprolactam structure is the Beckmann rearrangement of cyclohexanone (B45756) oxime, which is a primary industrial route for the synthesis of ε-caprolactam monomer itself. researchgate.netrwth-aachen.de However, rearrangements of the pre-formed N-acyl lactam structure of this compound under polymerization conditions are not commonly reported. The thermal stability of N-substituted caprolactams has been investigated, and they generally exhibit good stability at typical polymerization temperatures. researchgate.net Any potential rearrangement would likely require more forcing conditions, such as very high temperatures or the presence of specific catalysts, and could involve transformations of the N-acyl group or the lactam ring.

Table 2: Conformational Data for ε-Caprolactam Derivatives This table summarizes general conformational findings for substituted caprolactams, which can be extrapolated to understand the behavior of the individual rings in this compound.

Compound/SystemMethodKey FindingsReference
ε-CaprolactamLow-temperature NMR and IRExists in a single chair-like conformation in solution and in crystals. researchgate.net
Substituted ε-caprolactamsX-ray crystallography and NMRAdopt a chair-type conformation with a planar lactam moiety. N-substitution can influence the axial/equatorial preference of other substituents. rsc.org
N-Boc-ε-caprolactamNMR SpectroscopyFound to undergo exchange between two chair forms in solution. rsc.org

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," also known as N,N'-carbonyldicaprolactam, publicly available research findings are scarce. Detailed experimental data from advanced spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry, and vibrational spectroscopy (IR/Raman)—for this particular compound are not readily found in the scientific literature accessible through the performed searches.

Consequently, it is not possible to provide a thorough and scientifically accurate article with the detailed research findings and data tables as requested in the instructions. The required specific data for conformational and configurational analysis, solid-state structural determination, molecular structure confirmation and fragmentation pathways, and functional group analysis for "this compound" are not available in the provided search results.

To generate the requested article, access to dedicated chemical databases or original research publications containing the spectroscopic characterization of this specific compound would be necessary. Without such information, any attempt to create the article would lack the required scientific accuracy and detail.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed description of the electronic distribution and energetic properties of "1-(2-Oxoazepane-1-carbonyl)azepan-2-one".

The azepane-2-one (ε-caprolactam) rings are the fundamental structural units of "this compound". The seven-membered ring of caprolactam is not planar and is characterized by a certain degree of ring strain, which influences its stability and reactivity. The experimental strain energy for cycloheptane (B1346806) is reported to be 6.3 kcal/mol. nih.gov Computational studies on similar cyclic systems have shown that the introduction of heteroatoms can significantly affect this strain. For instance, replacing a carbon atom with a nitrogen atom in a cycloheptane ring can decrease the ring strain by approximately 1.29 kcal/mol. nih.gov

Property Value
Experimental Strain Energy (Cycloheptane) 6.3 kcal/mol
Calculated Strain Energy (Cycloheptane) 5.69 - 6.38 kcal/mol
Change in Ring Strain upon N-substitution ~ -1.29 kcal/mol
Table 1: Comparative Ring Strain Energies. Data is based on studies of cycloheptane and related heterocyclic systems to infer the energetic properties of the azepane-2-one rings in the target molecule.

The reactivity of "this compound" is largely dictated by the electrophilicity of its carbonyl groups. The central carbonyl group linking the two azepane-2-one rings is particularly important. Quantum chemical calculations can be employed to determine the distribution of electron density and to identify the most electrophilic centers, which are susceptible to nucleophilic attack.

The presence of two amide functionalities influences the electronic properties of the molecule. The lone pair of electrons on the nitrogen atoms can participate in resonance with the adjacent carbonyl groups, which affects their reactivity. Computational models can quantify the partial charges on each atom, providing a map of the electrostatic potential and highlighting the regions most likely to engage in chemical reactions. For instance, N-acyl derivatives of ε-caprolactam are known to be susceptible to hydrolysis and other nucleophilic substitution reactions. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape and flexibility of molecules over time. mdpi.combiointerfaceresearch.com For "this compound", MD simulations can reveal the dynamic behavior of the two azepane-2-one rings and the central carbonyl linker.

Conformational State Relative Population Key Dihedral Angles
Chair 1 High TBD
Chair 2 Moderate TBD
Boat Low TBD
Table 2: Illustrative Conformational States from MD Simulations. This table represents a hypothetical outcome of an MD simulation, showing the relative populations of different conformations of the azepane-2-one rings. TBD (To Be Determined) indicates that specific values would be obtained from actual simulation data.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the pathways of chemical reactions involving "this compound" and to characterize the high-energy transition states that govern the reaction rates. ucsb.eduyoutube.com For example, the hydrolysis of the central carbonyl linkage is a plausible reaction. In silico methods can model the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the carbonyl carbon.

By calculating the potential energy surface for the reaction, chemists can identify the minimum energy path from reactants to products. The transition state, which is a saddle point on this surface, can be located and its structure and energy determined. ucsb.edu This information is invaluable for understanding the reaction mechanism and for predicting how changes in the molecular structure might affect the reaction rate.

Structure-Based Design Principles for Analogues and Derivatives

The insights gained from computational studies of "this compound" can be leveraged to design novel analogues and derivatives with tailored properties. nih.govnih.govresearchgate.net By understanding the relationship between the molecule's structure and its electronic and conformational properties, chemists can make targeted modifications to achieve desired outcomes.

For instance, if a higher reactivity is desired, modifications can be made to increase the electrophilicity of the carbonyl groups. Conversely, to enhance stability, bulky substituents could be introduced to sterically hinder the approach of nucleophiles. Computational screening of virtual libraries of potential derivatives allows for the rapid evaluation of many candidate molecules, saving significant time and resources in the laboratory. biorxiv.org This structure-based design approach is a cornerstone of modern medicinal and materials chemistry. nih.govnih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions and Potential Biological Applications

Role of Azepane-2-one Moieties in Inducing Peptide Secondary Structures

The conformation of a peptide is crucial to its biological function. The introduction of conformational constraints can stabilize specific secondary structures, such as β-turns and helices, which are often essential for molecular recognition and biological activity. nih.govnih.govmdpi.com The azepane-2-one moiety, a seven-membered lactam ring, present in 1-(2-Oxoazepane-1-carbonyl)azepan-2-one, has been investigated in related contexts for its potential to influence peptide folding.

Beta-Turn Induction in Peptide Models

Beta-turns are secondary structure elements that cause a reversal in the direction of the polypeptide chain, playing a critical role in the folding and stability of proteins. nih.gov Research into peptide models has shown that conformationally constrained amino acids can be effective inducers of β-turns. nih.govacs.org Specifically, studies on a diastereopure azepane-derived quaternary amino acid have demonstrated its efficacy as a β-turn inducer, particularly when incorporated at the i+1 position of a tetrapeptide model. nih.gov The conformational analysis of these peptides through molecular modeling, NMR spectroscopy, and X-ray crystallography confirmed the stabilization of β-turn structures. nih.govacs.org

The azepane ring's constrained nature is thought to pre-organize the peptide backbone into a turn-like conformation, reducing the entropic penalty of folding. While direct studies on this compound are not available, the demonstrated ability of a related azepane structure to induce β-turns suggests that the azepane-2-one moieties within this compound could act as scaffolds to promote similar conformational ordering in peptide chains. nih.govresearchgate.net This has significant implications for the design of peptidomimetics with enhanced biological activity. nih.govru.nl

Table 1: Influence of Azepane Position on β-Turn Stabilization
Position of Azepane Amino Acid in Tetrapeptideβ-Turn Induction EfficacySupporting Evidence
i+1EffectiveMolecular modeling, NMR, X-ray crystallography nih.govacs.org
i+2Less FavorableNMR data suggests less stability compared to i+1 position nih.gov

310-Helix Stabilization and Conformational Control

The 310-helix is another important secondary structure element in peptides and proteins, characterized by a tighter coil than the more common α-helix. The stabilization of helical structures is often achieved by introducing covalent bridges, such as lactam bridges, between amino acid side chains. nih.gov These bridges can enforce a helical conformation, leading to peptides with high helical content even in aqueous solutions. nih.gov

The effectiveness of a lactam bridge in stabilizing a helix depends on its size, orientation, and position within the peptide sequence. nih.gov While specific research on the ability of this compound to stabilize 310-helices is not documented, the underlying principle of using lactam-containing structures to conformationally constrain peptides is well-established. nih.govnih.gov The rigid structure of the di-azepanone compound could potentially be used as a non-peptidic linker or scaffold to nucleate or stabilize helical turns in attached peptide chains. The two azepane-2-one rings, linked by a carbonyl group, would offer a defined spatial arrangement that could favor the formation of a helical structure in a tethered peptide.

N-Acyl Lactams as Acylating Agents for Biomolecules

N-acyl lactams are reactive species that can act as acylating agents, transferring their acyl group to nucleophiles. This reactivity is of significant interest in chemical biology for the site-specific modification of biomolecules.

Site-Specific Acylation of Acyl Carrier Proteins (ACPs)

Acyl carrier proteins (ACPs) are essential components in the biosynthesis of fatty acids and polyketides, where they shuttle growing acyl chains between the active sites of enzymes. wikipedia.org The ability to selectively acylate ACPs with specific acyl groups is a valuable tool for studying these biosynthetic pathways. nih.gov Research has shown that N-activated β-lactams (four-membered rings) are highly effective reagents for the site-specific acylation of the phosphopantetheine-thiol of holo-ACPs. nih.gov These N-activated lactams are significantly more reactive than their β-lactone counterparts. nih.gov

While these studies focused on the smaller β-lactam ring, the chemical principles can be extended to larger N-acyl lactams like N-acetyl-epsilon-caprolactam. tcichemicals.comfishersci.canih.gov The N-acyl group in this compound activates the lactam ring, making it susceptible to nucleophilic attack. It is plausible that this compound could similarly acylate the thiol group of the phosphopantetheine arm of an ACP. The efficiency of this acylation would likely depend on the specific reaction conditions and the nature of the ACP.

Table 2: Reactivity of N-Activated Lactams with Holo-ACPs
N-Activating Group on β-LactamAcylation Efficiency (at 10 equivalents)
Carbamate (B1207046)~80%
Sulfamate~80%
Boc (tert-butyloxycarbonyl)Lower than carbamate and sulfamate

Understanding Thioester Linkage Stability in Biosynthetic Intermediates

The product of ACP acylation is a thioester linkage between the acyl group and the phosphopantetheine arm of the ACP. koreascience.krresearchgate.net The stability of this thioester bond is crucial for the proper functioning of biosynthetic pathways. nih.govwikipedia.org Studies on N-activated β-lactams have shown that the resulting acyl-ACPs with a thioester linkage are suitably stable for various applications, with minimal hydrolysis observed over 24 hours at room temperature. nih.gov

The stability of thioester intermediates can be influenced by the surrounding protein structure. nih.gov The thioester bond itself is inherently less stable than an amide bond but sufficiently stable to act as a key intermediate in many biological processes. chemrxiv.orgchemrxiv.org The use of N-acyl lactams, such as potentially this compound, to generate these thioester linkages on ACPs provides a valuable method for studying the kinetics and mechanisms of acyl transfer reactions in fatty acid and polyketide synthesis.

Interactions with Enzyme Systems at a Molecular Level

The interaction of small molecules with enzymes can lead to modulation of their activity, either through inhibition or activation. nih.gov While there is a lack of direct research on the interaction of this compound with specific enzyme systems, we can infer potential interactions based on its chemical structure. The presence of two lactam rings and a central carbonyl group presents several possibilities for molecular recognition by enzymes.

For instance, hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. It is conceivable that certain hydrolases could recognize and cleave the amide bonds within the azepane-2-one rings or the central carbonyl linkage of this compound. A patent for preparing ε-caprolactam describes the deacylation of N-acyl-6-aminocaproic acid, a related structure, both chemically and biocatalytically, suggesting that enzymes capable of acting on N-acyl amides exist. google.com

Furthermore, the compound could potentially act as a competitive or non-competitive inhibitor for enzymes that bind to substrates with similar structural motifs. The rigid, dimeric nature of the molecule could allow it to occupy active sites or allosteric sites, thereby modulating enzyme function. However, without specific experimental data, these remain hypothetical interactions. Further research is needed to explore the enzymatic stability and potential bioactivity of this compound.

Exploration of Azepane Derivatives in Chemical Biology Tools

The azepane ring system is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. wessexfinechemicals.co.uk Derivatives of azepane are explored for a wide range of therapeutic applications due to their conformational flexibility, which allows them to interact with a variety of biological targets. wessexfinechemicals.co.uk

While there is no specific literature detailing the use of this compound as a chemical biology tool, its structure suggests potential avenues for such applications. Chemical biology tools are molecules designed to study biological systems, often by acting as probes to identify or modulate the function of specific proteins or pathways.

The symmetrical structure of this compound, featuring two caprolactam units linked by a carbonyl group, could be investigated for its ability to act as a bivalent ligand. Bivalent ligands can simultaneously engage two binding sites on a single protein or bridge two different proteins, potentially leading to enhanced affinity and selectivity. The central carbonyl group and the amide functionalities within the azepane-2-one rings provide potential hydrogen bond donor and acceptor sites, which are crucial for molecular interactions with biological macromolecules.

Further research could involve modifying the azepane rings with reporter groups, such as fluorophores or affinity tags (like biotin), to create chemical probes. Such probes could then be used in assays to identify cellular targets that bind to the azepane-2-one motif. The reactivity of the N-carbonyl bond could also be exploited for covalent labeling of target proteins, a technique used to irreversibly bind a probe to its target for easier identification and study.

Design of Azepane-2-one Scaffolds for Modulating Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The design of synthetic scaffolds that can control these interactions is a key area of research in supramolecular chemistry and drug design.

The azepane-2-one scaffold, as present in this compound, offers a semi-rigid, seven-membered ring structure. The conformational properties of this ring system can be influenced by substituents, allowing for the creation of scaffolds with specific three-dimensional arrangements of functional groups.

In the case of this compound, the dimeric structure presents a unique scaffold. The relative orientation of the two azepane-2-one rings is dictated by the rotational freedom around the bonds to the central carbonyl group. Computational modeling could predict the preferred conformations of this molecule and how it might present its functional groups for interaction with a target.

This scaffold could be envisioned as a starting point for the design of synthetic receptors. By introducing specific functional groups onto the azepane rings, it might be possible to create a molecule with a defined cavity or surface that can selectively bind to a target molecule of interest, such as a peptide, a nucleic acid sequence, or a small molecule metabolite. The symmetrical nature of the molecule could be advantageous for binding to symmetrical biological targets or for inducing dimerization of target proteins.

Below is a table summarizing the key structural features of this compound and their potential roles in molecular recognition:

Structural FeaturePotential Role in Molecular Recognition
Two Azepane-2-one RingsProvide a semi-rigid scaffold; can be functionalized for specificity.
Central Carbonyl GroupActs as a linker; influences the spatial orientation of the two rings.
Amide Carbonyls (in rings)Potential hydrogen bond acceptors.
Amide N-H groups (in rings)Potential hydrogen bond donors.
Aliphatic Methylene GroupsContribute to hydrophobic interactions.

Further synthetic modifications of this scaffold could lead to molecules capable of modulating complex biological molecular recognition events, with potential applications in areas such as enzyme inhibition, disruption of protein-protein interactions, or the development of novel sensors. However, extensive experimental validation would be required to realize these possibilities.

Advanced Applications in Material Science and Organic Synthesis

Engineering of Functional Aliphatic Polyamides via Ring-Opening Polymerization

1-(2-Oxoazepane-1-carbonyl)azepan-2-one plays a crucial role as a cocatalyst and activator in the anionic ring-opening polymerization (AROP) of ε-caprolactam, the monomer used to produce Polyamide 6 (Nylon 6). google.com The use of CBC allows for the synthesis of polyamides with tailored properties and functionalities.

The anionic polymerization of ε-caprolactam is a widely used industrial process for the production of Nylon 6. 20.210.105 This process typically requires a strong base as a catalyst and an N-acyl-lactam as an activator or initiator. This compound serves as an efficient activator in this reaction. The mechanism involves the nucleophilic attack of the lactam anion on the carbonyl group of the activator, which generates an N-acylated lactam in situ. This N-acylated lactam is the actual initiating species for the polymerization, as it is more susceptible to nucleophilic attack by another lactam anion than the monomer itself.

The use of this compound allows for better control over the polymerization process, including the molecular weight and molecular weight distribution of the resulting polyamide. By varying the concentration of the activator, the number of growing polymer chains can be controlled, which in turn influences the final properties of the polymer. This level of control is essential for engineering functional aliphatic polyamides with specific mechanical, thermal, and chemical properties for various applications.

Research has demonstrated the synthesis of functional aliphatic polyamides by incorporating modified monomers during the ring-opening polymerization of ε-caprolactam. For instance, the copolymerization of ε-caprolactam with functionalized lactams allows for the introduction of specific functional groups along the polyamide chain. lumenlearning.com this compound can facilitate these copolymerizations, enabling the production of polyamides with enhanced properties such as improved dyeability, flame retardancy, or biocompatibility.

Polymerization ComponentRoleImpact on Polyamide Properties
ε-CaprolactamMonomerForms the backbone of Polyamide 6.
This compound (CBC)Activator/CocatalystInitiates polymerization and allows control over molecular weight and functionality.
Functional Monomers (e.g., modified lactams)ComonomerIntroduces specific functionalities (e.g., flame retardancy, biocompatibility) into the polymer chain. lumenlearning.com
Table 1: Components and their roles in the engineering of functional aliphatic polyamides.

Use as N-Acyl Iminium Ion Precursors in Complex Organic Synthesis

While the structure of this compound contains N-acyl lactam moieties, which are potential precursors for N-acyl iminium ions, detailed research specifically demonstrating its use for this purpose in complex organic synthesis is not widely documented in publicly available literature. N-acyl iminium ions are powerful electrophilic intermediates used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of complex nitrogen-containing molecules. nih.govarkat-usa.org The generation of these ions typically involves the activation of an N-acyl hemiaminal or a related precursor with a Lewis or Brønsted acid. Further investigation is required to explore the potential of this compound as a practical precursor for N-acyl iminium ions in synthetic applications.

Integration into Novel Polycyclic and Spirocyclic Scaffolds

The integration of this compound into novel polycyclic and spirocyclic scaffolds is an area that remains to be extensively explored. Polycyclic and spirocyclic frameworks are important structural motifs in medicinal chemistry and materials science due to their rigid and three-dimensional nature, which can impart unique biological activities and material properties. nih.gov While the reactive nature of the N-carbonyl-bis-lactam linkage in this compound suggests its potential as a building block in cascade reactions or cycloadditions to form such complex architectures, specific examples of its application in the synthesis of polycyclic or spirocyclic compounds are not readily found in the current scientific literature. 20.210.105rsc.orgmdpi.com

Development of Reactive Intermediates for Diverse Chemical Transformations

This compound is inherently a reactive molecule due to the presence of two strained lactam rings connected by a carbonyl group. This makes it a potential source of various reactive intermediates for diverse chemical transformations. lumenlearning.comwiley.comscribd.comnih.gov Beyond its established role in polymerization, its reaction with different nucleophiles or under specific catalytic conditions could, in principle, generate species such as N-acylated lactams, isocyanates, or other reactive intermediates. However, a comprehensive body of research detailing the systematic exploration and application of this compound for the generation of a wide array of reactive intermediates for general organic synthesis is limited.

Surface Grafting and Functionalization Strategies using Lactam Chemistry

Surface grafting and functionalization are critical techniques for modifying the properties of materials for specific applications. Lactam chemistry, in a broader sense, has been utilized for surface modification. For example, the grafting of polymers onto surfaces can be initiated by species generated from lactams. researchgate.netresearchgate.netnih.govmdpi.comnih.gov However, specific studies detailing the direct use of this compound in surface grafting or functionalization strategies are not prominently featured in the available literature. Its reactivity suggests potential for use in surface-initiated polymerization or for the introduction of functional groups onto a material's surface, but dedicated research in this area is needed to establish its utility.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The industrial synthesis of ε-caprolactam, the foundational building block of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one, has traditionally relied on processes that are effective but pose environmental concerns. The drive towards green chemistry is thus a major impetus for innovation in this area. Future research is increasingly focused on developing synthetic pathways that are not only efficient but also environmentally benign.

One promising avenue is the exploration of bio-based feedstocks as an alternative to petroleum-derived precursors. While direct bio-based synthesis of caprolactam is not yet commercially viable, hybrid approaches that combine biotechnological production of platform chemicals with subsequent chemocatalytic transformations are showing significant promise. Research into the use of renewable resources like lignocellulosic biomass is gaining traction, although challenges related to fractionation, energy requirements for product separation, and low yields remain.

Catalysis is another key area of development. The design of novel heterogeneous catalysts is being pursued to minimize waste and avoid the use of harsh reagents. For instance, single-site heterogeneous catalysts are being designed to facilitate environmentally friendly oxidations. The development of bifunctional catalysts that can perform multiple reaction steps in a single pot is also a significant goal, as this can lead to more streamlined and energy-efficient processes.

The table below summarizes some of the emerging sustainable synthetic strategies for ε-caprolactam, which would subsequently impact the production of its derivatives.

Synthetic StrategyPrecursorKey FeaturesPotential Advantages
Bio-based RoutesLignocellulosic biomass, lysine, adipic acidCombination of biotechnological and chemical processesReduced reliance on fossil fuels, potential for carbon neutrality
Advanced CatalysisCyclohexanone (B45756)Use of nanoporous solid catalysts, bifunctional catalystsEnvironmentally benign, solvent-free, use of air as an oxidant
Process IntensificationCyclohexanoneOne-pot synthesis, integration of reaction and separation stepsIncreased efficiency, reduced energy consumption, minimized waste

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Methods

Advanced computational methods are becoming indispensable tools for gaining a deeper understanding of the structure-reactivity relationships of azepane-2-one derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are being employed to elucidate reaction mechanisms, predict chemical properties, and guide the design of new molecules with desired functionalities.

Computational chemistry can be applied to study various aspects of these compounds, from the conformational analysis of the seven-membered ring to the electronic effects of substituents on reactivity. For instance, computational models can be used to study the anionic ring-opening polymerization of ε-caprolactam, a process that is initiated by compounds similar in structure to this compound. These models can help in understanding the role of activators and initiators in the polymerization process, leading to better control over the properties of the resulting polymer.

Furthermore, computational studies can aid in the design of novel catalysts for the synthesis of azepane-2-one derivatives. By modeling the interaction between the catalyst and the substrate, researchers can identify key structural features that influence catalytic activity and selectivity. This knowledge can then be used to design more efficient and sustainable catalytic systems.

The following table highlights key areas where computational methods are expected to make significant contributions:

Area of ApplicationComputational MethodExpected Insights
Reaction MechanismsDFT, Ab initio calculationsElucidation of transition states, reaction pathways, and kinetic parameters
Polymerization StudiesMolecular Dynamics, Monte Carlo simulationsUnderstanding of chain growth, polymer morphology, and material properties
Catalyst DesignDFT, Molecular DockingPrediction of catalyst activity, selectivity, and stability
Structure-Property RelationshipsQSAR, Machine LearningCorrelation of molecular structure with physical, chemical, and biological properties

Expanding the Scope of Azepane-2-one Derivatives in Chemical Biology beyond Peptidomimetics

The azepane-2-one scaffold is proving to be a versatile platform for the development of biologically active molecules that extend far beyond traditional peptidomimetics. The inherent structural features of the seven-membered ring, combined with the ability to introduce diverse functional groups, make it an attractive starting point for the design of novel therapeutic agents.

Recent research has demonstrated the potential of azepane-2-one derivatives in a variety of therapeutic areas. For example, amino-caprolactam derivatives have been investigated as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease. Other derivatives have shown activity as Factor Xa inhibitors, which are important targets for the development of anticoagulant drugs. The azepane motif is also found in a number of approved drugs, highlighting its importance in medicinal chemistry.

The future of azepane-2-one derivatives in chemical biology lies in the exploration of new biological targets and the development of compounds with novel mechanisms of action. The conformational flexibility of the azepane ring can be exploited to design molecules that can bind to challenging protein targets. Furthermore, the synthesis of libraries of diverse azepane-2-one derivatives will be crucial for high-throughput screening campaigns to identify new lead compounds for a wide range of diseases.

The table below showcases some of the diverse biological activities of azepane-2-one derivatives.

Therapeutic AreaBiological TargetExample Application
Neurodegenerative DiseasesGamma-secretaseAlzheimer's disease treatment
Cardiovascular DiseasesFactor XaAnticoagulant therapy
CancerVarious kinases and enzymesAnticancer drug development
Infectious DiseasesBacterial and viral proteinsDevelopment of new antibiotics and antivirals

Innovative Applications in Advanced Materials and Nanotechnology

The unique properties of azepane-2-one and its derivatives are being harnessed to create innovative materials with advanced functionalities. The ability of ε-caprolactam to undergo ring-opening polymerization to form polyamide-6 (Nylon-6) is the basis for many of its applications in materials science. However, researchers are now exploring more sophisticated applications that leverage the specific chemical properties of the monomer and its derivatives.

In the field of nanotechnology, azepane-2-one derivatives are being used to create functionalized nanoparticles and nanogels. For instance, poly(N-vinyl caprolactam) can be grafted onto nanographene oxide to create a nanocargo for drug delivery applications. The resulting material exhibits excellent stability in physiological solutions and can be loaded with anticancer drugs. The thermo- and pH-responsive nature of some caprolactam-based polymers also makes them suitable for the development of "smart" materials that can release their payload in response to specific environmental cues.

Furthermore, the in-situ polymerization of ε-caprolactam is being utilized in advanced manufacturing processes such as thermoplastic resin transfer molding (T-RTM). This technique allows for the production of high-performance fiber-reinforced composites with applications in the automotive and aerospace industries. Future research in this area will likely focus on the development of new initiator and activator systems to achieve faster polymerization times and better control over the material properties.

The following table outlines some of the innovative applications of azepane-2-one and its derivatives in materials science and nanotechnology.

Application AreaMaterial TypeKey Features
Drug DeliveryNanoparticles, NanogelsBiocompatibility, stimuli-responsive drug release
Advanced CompositesFiber-reinforced polymersHigh strength-to-weight ratio, rapid manufacturing
Smart CoatingsFunctionalized surfacesTemperature and pH sensitivity, controlled release of active agents
Biomedical DevicesScaffolds for tissue engineeringBiodegradability, biocompatibility

Integration of Machine Learning and AI in the Design and Discovery of New Azepane Systems

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new azepane-based compounds. These powerful computational tools can analyze vast datasets of chemical information to identify patterns, predict properties, and generate novel molecular structures with desired characteristics.

In the context of azepane systems, AI can be used to accelerate the discovery of new synthetic routes. By training algorithms on large databases of chemical reactions, it is possible to predict the outcome of a reaction, optimize reaction conditions, and even propose entirely new synthetic pathways. This can significantly reduce the time and resources required for the development of new azepane derivatives.

Furthermore, ML models can be used to predict the biological activity of new compounds before they are even synthesized. By training on data from previous high-throughput screening campaigns, these models can identify promising candidates for a particular biological target. This in silico screening approach can help to prioritize which compounds to synthesize and test, thereby increasing the efficiency of the drug discovery process.

Generative AI models are also being developed to design entirely new azepane-based molecules with specific properties. These models can learn the underlying rules of chemical structure and bonding from existing data and then generate new molecules that are predicted to have high activity and favorable pharmacokinetic properties. This approach has the potential to unlock new areas of chemical space and lead to the discovery of truly novel therapeutic agents.

The table below summarizes the key roles of AI and machine learning in the future of azepane chemistry.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis PredictionAI algorithms predict synthetic routes for target molecules.Faster and more efficient synthesis of new compounds.
Bioactivity PredictionML models predict the biological activity of virtual compounds.Prioritization of synthetic targets and increased success rate in drug discovery.
De Novo Drug DesignGenerative models create novel molecular structures with desired properties.Discovery of new chemical entities with improved efficacy and safety profiles.
Property OptimizationAI-driven platforms optimize molecular properties for drug-likeness.Development of drug candidates with better pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Oxoazepane-1-carbonyl)azepan-2-one?

The synthesis typically involves multi-step reactions, starting with cyclization to form the azepan-2-one core. For example:

  • Cyclization of azido alcohols with ketones using boron trifluoride etherate as a catalyst, followed by silica gel chromatography for purification .
  • Coupling reactions between azepane derivatives and benzoxazepine intermediates, often facilitated by coupling agents (e.g., 1,1'-carbonyldiimidazole) to introduce functional groups .
  • Reductive cyclization of amides with vinylcaprolactam, yielding substituted azepan-2-one derivatives in ~74% isolated yield after column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural insights, such as methylene proton environments (δ 1.37–1.80 ppm) and carbonyl carbons (δ 175.6 ppm) .
  • X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry. For example, SHELX software refines high-resolution data to validate bond lengths and angles .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups like lactam carbonyls (ν ~1636 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., [M + Na⁺] at m/z 351.2407) .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

  • Flash Column Chromatography: Silica gel with gradients of ethyl acetate/hexane (e.g., 1:5) effectively separates intermediates .
  • Solvent Recrystallization: Optimized using polar aprotic solvents for high-purity crystals .
  • Distillation or Sublimation: For volatile byproducts, though less common due to the compound’s thermal stability .

Advanced Questions

Q. How can SHELX software enhance crystallographic analysis of azepan-2-one derivatives?

  • Refinement of High-Resolution Data: SHELXL refines atomic displacement parameters and resolves twinning in crystal structures, critical for validating hydrogen-bonding networks in azepan-2-one derivatives .
  • Experimental Phasing: SHELXC/D/E pipelines enable robust phasing for macromolecular complexes, even with weak diffraction data .
  • Validation Tools: PLATON and CCDC integration checks for structural outliers (e.g., unrealistic bond angles) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Triangulation: Cross-validate NMR, IR, and XRD data. For instance, mismatched carbonyl signals may indicate tautomerism or solvent effects .
  • Repetition Under Controlled Conditions: Re-run reactions with strict temperature/pH control to isolate artifacts .
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (tools: Gaussian, ORCA) .

Q. What strategies optimize reaction yields in multi-step syntheses involving azepan-2-one intermediates?

  • Catalyst Screening: BF₃·Et₂O or Pd/C enhances cyclization efficiency .
  • Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
  • In Situ Monitoring: Use TLC or inline IR to track intermediate formation and adjust stoichiometry .

Q. How can intermediates in azepan-2-one synthesis be isolated and characterized mechanistically?

  • Quenching at Controlled Timepoints: Halt reactions at partial conversion (e.g., 50%) to trap intermediates .
  • Low-Temperature NMR: Capture transient species like enolates or aziridinium ions .
  • Kinetic Isotope Effects (KIE): Deuterated reagents reveal rate-determining steps in cyclization pathways .

Q. What are the best practices for experimental phasing of azepan-2-one derivatives in X-ray crystallography?

  • Heavy-Atom Soaking: Introduce iodide or selenomethionine to enhance anomalous scattering .
  • Molecular Replacement: Use known azepan-2-one structures (e.g., CCDC entries) as search models .
  • Data Collection at Synchrotrons: High-flux beams (e.g., ESRF ID30B) improve weak diffraction data resolution .

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Feasible Synthetic Routes

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1-(2-Oxoazepane-1-carbonyl)azepan-2-one

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